molecular formula C₆¹³C₃H₁₁N₃O B1147048 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 CAS No. 1391062-38-6

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3

Cat. No.: B1147048
CAS No.: 1391062-38-6
M. Wt: 180.18
InChI Key:
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Description

“1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3” is a stable isotope labelled compound . It has a molecular formula of C6[13C]3H11N3O and a molecular weight of 180.18 . This compound is an intermediate in the synthesis of the antitumor agent Gimeracil .

Scientific Research Applications

Cycloaddition Reactions and Mechanistic Insights

Cycloaddition reactions involving dienes, such as 1,1-dimethoxy-1,3-butadiene, have been extensively studied for their concerted processes and the formation of zwitterionic intermediates. These reactions reveal the stereochemical outcomes and the influence of electron-deficient olefins on the reaction pathways. For example, studies have shown that 1,1-dimethoxy-1,3-butadiene reacts under specific conditions, leading to the formation of zwitterions, which can be trapped by methanol, showcasing the nuanced behavior of these compounds in cycloaddition reactions (Sustmann et al., 1996).

Zwitterion Formation and Reactivity

The formation and reactivity of zwitterions derived from 1,1-bis(dimethylamino)-1,3-butadiene with olefins have been a subject of investigation. These studies provide insights into the conditions that favor zwitterion formation and their subsequent reactions, which are critical for understanding the fundamental reactivity of these compounds. The fast reaction of 1,1-bis(dimethylamino)-1,3-butadiene with tetracyanoethylene at low temperatures leading to zwitterion formation and the isolation of these intermediates offer valuable information on their stability and potential applications in synthetic chemistry (Sustman et al., 1992).

Nonlinear Optical Materials

Research into the polymorphism and nonlinear optical properties of compounds related to 1,1-dicyano-4-(4-dimethylaminophenyl)-1,3-butadiene has demonstrated their potential in creating materials with significant optical characteristics. These studies explore the crystal growth, polymorphism, structure characterization, and physical properties of these compounds, providing a foundation for developing new optical materials with enhanced functionalities (Timofeeva et al., 2000).

Mechanism of Action

The mechanism of action of “1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3” is not specified in the available resources. As an intermediate in the synthesis of Gimeracil , its role might be better understood in the context of the biochemical pathways involving this antitumor agent.

Future Directions

The future directions for the use and study of “1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3” are not specified in the available resources. Given its role as an intermediate in the synthesis of Gimeracil , it might continue to be of interest in the field of medicinal chemistry and cancer research.

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time . Prolonged exposure to certain conditions may lead to gradual degradation, which can affect its efficacy in biochemical assays. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been observed to have minimal toxic effects, making it suitable for use in various biochemical assays . At higher dosages, there may be threshold effects that lead to toxic or adverse reactions, such as cellular stress or apoptosis. These dosage-dependent effects are critical for determining the optimal concentration of the compound for specific experimental applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its activity and function . Understanding these transport mechanisms is essential for optimizing the use of the compound in biochemical research.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical assays.

Properties

IUPAC Name

2-[(E)-3-(dimethylamino)-1-methoxy(1,2,3-13C3)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+/i4+1,5+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUYKZLMAGACBX-HYKTYXKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/[13CH]=[13CH]/[13C](=C(C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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